(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride

CAS No.: 86050-32-0

Cat. No.: VC11735193

Molecular Formula: C12H14Cl2SiZr

Molecular Weight: 348.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86050-32-0 |

|---|---|

| Molecular Formula | C12H14Cl2SiZr |

| Molecular Weight | 348.45 g/mol |

| Standard InChI | InChI=1S/C12H14Si.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |

| Standard InChI Key | RZDGOAAQKUSJSU-UHFFFAOYSA-L |

| SMILES | C[Si](C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl |

| Canonical SMILES | C[Si](C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystalline Properties

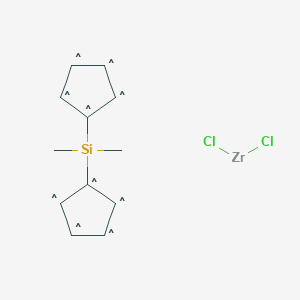

(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride () is characterized by a zirconium atom coordinated to two cyclopentadienyl ligands bridged by a dimethylsilyl group and two chloride anions. The compound crystallizes as yellow-to-green hygroscopic crystals with a molecular weight of 348.45–348.46 g/mol . Elemental analysis confirms a carbon content of 40.5–42.2% and hydrogen content of 4.0–4.1%, consistent with its stoichiometric formula .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 348.45–348.46 g/mol | |

| Appearance | Yellow-green crystals | |

| Melting Point | >150 °C | |

| Sensitivity | Moisture-sensitive |

Spectroscopic and Structural Data

The compound’s linear formula, , reflects its centrosymmetric structure, as confirmed by X-ray crystallography. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments for the cyclopentadienyl rings and methyl groups, while infrared (IR) spectroscopy identifies Zr–Cl stretching vibrations at 320–350 cm⁻¹.

Synthesis and Modifications

Preparation Methods

The synthesis involves reacting a dilithium salt of dimethylsilanediyl-bis(cyclopentadienyl) with zirconium tetrachloride () in anhydrous toluene:

This method yields a 98% pure product after recrystallization from dichloromethane .

Derivatization Strategies

Alkylation of the chloride ligands with Grignard reagents (e.g., ) produces dialkyl derivatives like , which exhibit enhanced catalytic activity in olefin polymerization.

Catalytic Applications in Polymer Synthesis

Olefin Polymerization Mechanisms

The compound acts as a precatalyst in ethylene oligomerization and propylene polymerization. Upon activation with methylaluminoxane (MAO), the zirconium center generates a cationic species that coordinates ethylene monomers, propagating polymer chains via a Cossee-Arlman mechanism.

Influence of Ligand Architecture

The dimethylsilyl bridge imposes a rigid -symmetric geometry on the zirconium center, favoring syndiotactic polypropylene formation with tacticity >85%. Comparative studies show that bulkier substituents on the silicon bridge reduce catalytic activity but improve thermal stability.

| Catalyst Modification | Effect on Polymerization | Reference |

|---|---|---|

| -bridge | High activity, moderate stereocontrol | |

| -bridge | Lower activity, enhanced thermal stability |

Recent Research Developments

Computational Modeling Advances

Density functional theory (DFT) simulations reveal that the zirconium center’s electrophilicity () correlates with ethylene insertion barriers, enabling rational design of next-generation catalysts.

Industrial Scale-Up Challenges

Despite laboratory success, moisture sensitivity and MAO cocatalyst costs hinder large-scale adoption. Recent efforts focus on supporting the catalyst on silica nanoparticles to improve stability and reduce MAO requirements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume